molecular formula C14H16N6O2S B2489468 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034276-56-5

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2489468
CAS No.: 2034276-56-5
M. Wt: 332.38
InChI Key: GWOIKTHJCVEEOY-UHFFFAOYSA-N
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Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a compound with the molecular formula C15H19N7O2 and an average mass of 329.357 Da . It belongs to the class of organic compounds known as phenylpyridazines .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . The compound also contains an ethoxy group and a carboxamide group .

Scientific Research Applications

Antitumor Activity

Research has shown that certain analogues related to the triazolo[4,3-b]pyridazine family exhibit significant antitumor activity. For instance, derivatives of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been identified as potential antitumor agents, showing efficacy against various murine tumors and demonstrating a mode of action that involves metabolic activation and interaction with DNA (Stevens et al., 1987)(Stevens et al., 1987).

Antimicrobial and Antifungal Activities

Some derivatives within the triazolo and pyridazine families have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown pronounced antimicrobial activity, suggesting potential applications in addressing bacterial and fungal infections (Bhuiyan et al., 2006)(Bhuiyan et al., 2006).

Antiviral Activities

Triazolo[4,3-b]pyridazine derivatives have been explored for their potential in inhibiting the proliferation of endothelial and tumor cells, indicating a broader scope of biological activity that includes antiviral effects. The modification of these compounds could lead to the development of new antiviral agents (Ilić et al., 2011)(Ilić et al., 2011).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related antitumor agents, such as DTIC and its derivatives, have been extensively studied, revealing species-dependent metabolic pathways and the importance of N-demethylation in the antitumor activity of these compounds. Such studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Vincent et al., 1984)(Vincent et al., 1984).

Chemical Synthesis and Reactions

The synthesis and reactions of triazolo[4,3-a]pyrimidin-5(1H)-ones and their derivatives highlight the chemical versatility of this class of compounds, enabling the production of a wide range of substances with potential biological activities. These synthetic pathways can serve as a foundation for developing new drugs and materials with tailored properties (Farghaly, 2008)(Farghaly, 2008).

Mechanism of Action

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-4-22-12-6-5-10-17-18-11(20(10)19-12)7-15-14(21)13-8(2)16-9(3)23-13/h5-6H,4,7H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOIKTHJCVEEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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